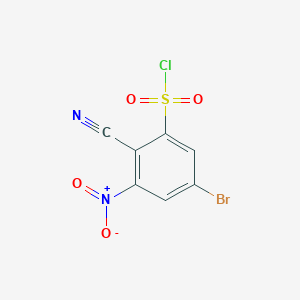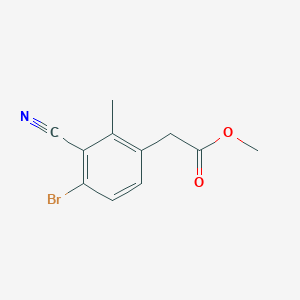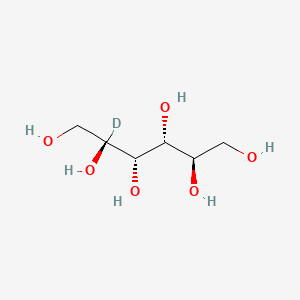![molecular formula C7H15NO2 B1484827 trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2138580-91-1](/img/structure/B1484827.png)
trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol (THACB) is an organic molecule that has been studied extensively in recent years due to its unique properties and potential applications in various fields. THACB is a cyclic diol that is highly soluble in water and has a relatively low toxicity. It is a versatile compound with a wide range of applications in chemical synthesis, drug delivery, and biochemistry.
Applications De Recherche Scientifique
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol has been studied extensively in recent years due to its unique properties and potential applications in various fields. It has been used as a model compound in studies of enzyme-catalyzed reactions, as a starting material for the synthesis of other compounds, and as a drug delivery system. It has also been studied as a potential therapeutic agent for a variety of diseases, including cancer and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol is not fully understood, but it is believed to act as a prodrug, which means that it is converted to an active form in the body. It is thought to be converted to a reactive intermediate, which can then undergo further reactions and result in the formation of various metabolites.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation and oxidative stress in animal models. It has also been shown to reduce the severity of symptoms in patients with Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to work with, and it has a relatively low toxicity. However, it is also relatively unstable, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of potential future directions for research on trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol. These include further studies of its mechanism of action, its potential therapeutic applications, its effects on other diseases, and its potential uses in drug delivery systems. It could also be studied as a potential starting material for the synthesis of other compounds, and as a model compound for studies of enzyme-catalyzed reactions. Additionally, further studies could be conducted to investigate its potential toxicity and its effects on other physiological systems.
Propriétés
IUPAC Name |
(1R,2R)-2-(2-hydroxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(9)4-8-6-2-3-7(6)10/h5-10H,2-4H2,1H3/t5?,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGDZSROISPNV-JXBXZBNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN[C@@H]1CC[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



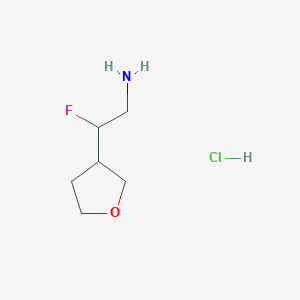
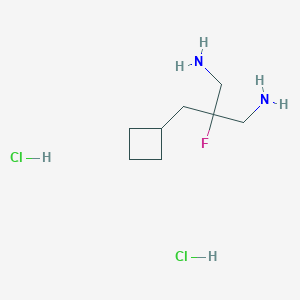
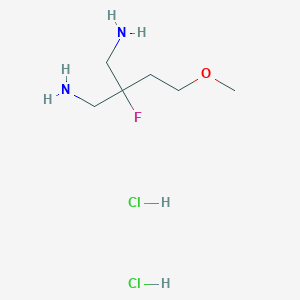
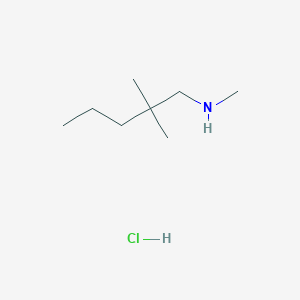
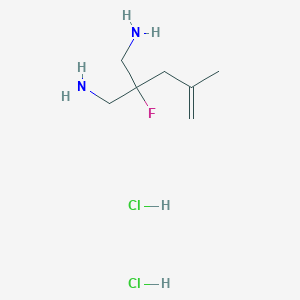

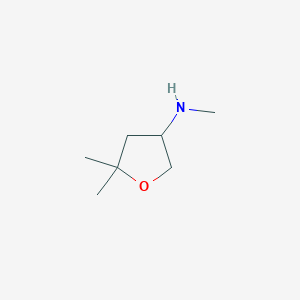

![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)
